molecular formula C9H5F3N2O B3352679 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 503540-28-1

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B3352679
CAS No.: 503540-28-1
M. Wt: 214.14 g/mol
InChI Key: IJDOVZPRNULQHU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone ( 503540-28-1) is a high-value nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the imidazo[1,2-a]pyridine skeleton, is a privileged scaffold found in numerous compounds with a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties . The incorporation of the trifluoroacetyl group at the C3 position is a key strategic modification, as fluoroalkyl fragments are known to profoundly influence the physicochemical properties, metabolic stability, and binding affinity of lead compounds . This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Research indicates that structurally similar 2-amino-3-carbonyl imidazopyridine compounds are being investigated for the treatment of neurodegenerative and autoimmune diseases, highlighting the potential of this chemical class . Furthermore, related trifluoroacetyl-substituted heterocycles have been studied for their role as efflux pump inhibitors in combating Mycobacterium tuberculosis, showcasing applications in antituberculosis research . The molecular structure of analogous compounds has been confirmed through detailed analytical techniques, including X-ray crystallography, which demonstrates the planarity of the fused bicyclic system and the conjugation of the ethanone group with the heteroaromatic ring . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2,2,2-trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDOVZPRNULQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408138
Record name 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503540-28-1
Record name 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone can be achieved through a one-pot reaction involving (E/Z)-3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one and 4-methylpyridin-2-amine . The reaction typically proceeds under mild conditions and involves multiple intermolecular non-covalent interactions, which help stabilize the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the trifluoromethyl group with other functional groups, while oxidation and reduction can modify the imidazo[1,2-a]pyridine core.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a valuable scaffold in drug design due to its ability to enhance biological activity through structural modifications. Its trifluoromethyl group increases lipophilicity, facilitating interactions with biological membranes and proteins. Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies on related imidazopyridines have shown cytotoxic activity against various human cancer cell lines, suggesting potential for further development in oncology .

Coordination Chemistry

Catalyst Design
The unique structure of 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone allows it to form stable non-covalent interactions. This property is particularly useful in designing coordination complexes and catalysts. The compound can act as a ligand in metal coordination chemistry, enhancing the efficiency of catalytic processes .

Material Science

Synthesis of Advanced Materials
The compound's versatility extends to the synthesis of advanced materials such as dyes and polymers. Its chemical reactivity enables the incorporation of the imidazo[1,2-a]pyridine core into various polymer matrices, potentially leading to materials with tailored properties for specific applications .

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to form stable non-covalent interactions that influence molecular targets and pathways. This includes enzyme inhibition and receptor binding. The trifluoromethyl group enhances its interaction with biological systems .

Case Studies on Anticancer Activity
Research has demonstrated that related compounds exhibit significant anticancer effects. A study on 6-substituted imidazopyridines found that some derivatives induced G2/M phase cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (CDK)-1 and CDK-2 . This highlights the potential of this compound as a lead compound in cancer therapy.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone exerts its effects is primarily through its ability to form stable non-covalent interactions. These interactions can influence various molecular targets and pathways, including enzyme inhibition and receptor binding. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives with ethanone substituents. Key structural variations and their implications are summarized below:

Compound Name Substituents/Ring Modifications Key Properties/Activities Reference
2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone Trifluoroacetyl at position 3 High electronegativity enhances metabolic stability; used in crystal engineering due to F⋯F interactions .
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone Methyl at position 2; acetyl at position 3 Lower lipophilicity vs. trifluoro analogue; intermediate in chalcone synthesis for pyrazoline derivatives targeting STAT3 phosphorylation .
1-(8-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (3g) 4-Chlorophenyl at position 8; methyl at 2 IC50 = 219 µM against snake venom phospholipase A2; chloro group enhances hydrophobic interactions .
1-(6-Fluoro-imidazo[1,2-a]pyridin-3-yl)-ethanone Fluoro at position 6; acetyl at 3 Reduced steric hindrance compared to trifluoro group; potential for improved solubility .
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone Pyrimidine ring instead of pyridine Altered electronic properties due to additional nitrogen; unknown bioactivity .

Physicochemical and Spectral Comparisons

  • Melting Points: Trifluoro derivatives (e.g., 121–123°C for 3k in ) generally exhibit higher melting points than non-fluorinated analogues (e.g., 157–159°C for 3j), attributed to stronger intermolecular interactions .
  • Spectral Data: The trifluoroacetyl group in the target compound results in distinct $^{19}\text{F}$ NMR shifts (~-70 ppm) and IR stretches (1307 cm$^{-1}$ for C-F bonds) . Non-fluorinated analogues lack these features but show characteristic acetyl carbonyl stretches (~1680 cm$^{-1}$) .

Key Differentiators

Electron-Withdrawing Effects : The trifluoroacetyl group significantly lowers electron density on the imidazopyridine ring, altering reactivity in nucleophilic substitutions compared to acetyl or methyl groups .

Metabolic Stability: Fluorine’s resistance to oxidative metabolism may prolong half-life relative to non-fluorinated analogues, a critical factor in drug design .

Crystallinity : F⋯F interactions in the crystal lattice enhance thermal stability, making the compound suitable for solid-state applications .

Biological Activity

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is a compound characterized by its trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

The compound has the following chemical properties:

  • IUPAC Name : 2,2,2-trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanone
  • Molecular Formula : C9H5F3N2O
  • Molecular Weight : 228.18 g/mol

The biological activity of this compound is primarily attributed to its ability to form stable non-covalent interactions. These interactions can influence various molecular targets and pathways, including enzyme inhibition and receptor binding. The trifluoromethyl group enhances lipophilicity, facilitating effective interaction with biological membranes and proteins .

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For example:

  • A study on 6-substituted imidazopyridines demonstrated modest cytotoxic activity against several human cancer cell lines (U251 glioma, PC-3 prostate, K-562 leukemia) with some compounds inducing G2/M phase cell cycle arrest. The mechanism involved the inhibition of cyclin-dependent kinases (CDK)-1 and CDK-2 .

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. The imidazo[1,2-a]pyridine scaffold is recognized for its ability to interact with various enzymes through non-covalent interactions. This makes it a valuable scaffold for the design of inhibitors targeting specific pathways in cancer and other diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine core can significantly affect biological activity. For instance:

  • Substituting different groups at the 6-position of the imidazo ring can enhance or diminish the cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances potency due to increased lipophilicity and better membrane permeability .

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundActivityFindings
6aCytotoxicInduces G2/M arrest in SK-LU-1 cells; inhibits CDK-1/2
Imidazopyridine DerivativesEnzyme InhibitionEffective against various targets in cancer pathways
Tetrahydroimidazo DerivativesPotent InhibitorsSignificant improvement in enzyme inhibition with structural modifications

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via a one-pot reaction between 3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one and substituted pyridin-2-amines. Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) promote cyclization to form the imidazo[1,2-a]pyridine core . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can the crystal structure of this compound be analyzed to inform its intermolecular interactions?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

  • Growing crystals via slow evaporation in ethanol/dichloromethane mixtures.
  • Analyzing Hirshfeld surfaces to map intermolecular interactions (e.g., C–H···F, π–π stacking).
  • Calculating packing diagrams to visualize non-covalent interactions critical for crystal engineering (e.g., hydrogen bonds involving nitrogen atoms in the imidazo[1,2-a]pyridine core) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., trifluoromethyl groups at δ ~110–120 ppm in 19F^{19}\text{F} NMR) .
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C–F (1100–1200 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 269.06) .

Q. How can researchers evaluate the antimicrobial activity of derivatives of this compound?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Use reference antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate results.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., aryl groups) to correlate electronic effects with activity .

Advanced Research Questions

Q. What strategies can exploit the imidazo[1,2-a]pyridine core in crystal engineering for material design?

The nitrogen atoms in the imidazo[1,2-a]pyridine core act as hydrogen-bond acceptors , enabling:

  • Co-crystallization with carboxylic acids or phenols to form supramolecular architectures.
  • Design of dyes or optoelectronic materials via π-stacking interactions. Computational tools (e.g., Mercury CSD) predict interaction patterns for targeted crystal packing .

Q. How can computational methods predict the biological activity of derivatives?

  • Molecular docking : Screen derivatives against target proteins (e.g., STAT3 for anticancer activity) using AutoDock Vina.
  • Pharmacophore modeling : Identify critical features (e.g., hydrophobic trifluoromethyl groups) for binding affinity. Validate predictions with in vitro assays (e.g., kinase inhibition) .

Q. What are common synthetic by-products, and how can they be mitigated?

  • By-products : Uncyclized intermediates or dimerized species.
  • Mitigation :
  • Monitor reactions with TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Optimize stoichiometry (1:1.2 ratio of enone to amine) to reduce side reactions.
  • Use scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. How should contradictory data in biological assays be resolved?

  • Dose-response curves : Confirm activity across multiple concentrations.
  • Statistical analysis : Use ANOVA to assess significance (p < 0.05).
  • Orthogonal assays : Validate antimicrobial results with time-kill studies or biofilm inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

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